3-Fluoro-4-(methylamino)benzamide
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Overview
Description
3-Fluoro-4-(methylamino)benzamide is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a methylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methylamino)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-nitrotoluene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Methylation: The amino group is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Amidation: Finally, the methylamino group is converted to the benzamide by reacting with benzoyl chloride (C6H5COCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methylamino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-4-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions. The methylamino group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzamide: Similar structure but lacks the methylamino group.
3-Methoxybenzamide: Contains a methoxy group instead of a fluorine atom.
N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
3-Fluoro-4-(methylamino)benzamide is unique due to the presence of both the fluorine and methylamino groups, which confer distinct chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, while the methylamino group enhances its reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-fluoro-4-(methylamino)benzamide |
InChI |
InChI=1S/C8H9FN2O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) |
InChI Key |
SEKCOVZOSYBXIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N)F |
Origin of Product |
United States |
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